Methyl 4-[(phenoxycarbonyl)oxy]benzoate CAS number 17175-12-1
Methyl 4-[(phenoxycarbonyl)oxy]benzoate CAS number 17175-12-1
Advanced Synthetic Applications of Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS 17175-12-1) in Drug Development
Executive Summary
In modern medicinal chemistry and drug development, the synthesis of unsymmetrical ureas and complex carbamates is a fundamental operation. Historically, these motifs were assembled using highly toxic phosgene gas or its derivatives (diphosgene, triphosgene), which pose severe safety risks and often lack chemoselectivity. Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS 17175-12-1) emerges as a highly effective, bench-stable asymmetric carbonate that circumvents these issues[1].
Functioning as a "versatile small molecule scaffold," this reagent leverages the precise pKa differential between its two potential leaving groups (phenol and methyl 4-hydroxybenzoate) to allow for strictly controlled, sequential nucleophilic substitutions[1][2]. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for utilizing CAS 17175-12-1 in the synthesis of complex pharmaceutical intermediates.
Physicochemical Profiling
Understanding the physical and chemical baseline of Methyl 4-[(phenoxycarbonyl)oxy]benzoate is critical for optimizing reaction conditions. The compound is an ester-carbonate hybrid, featuring a methyl ester functional group and a phenoxycarbonyl moiety[1].
Table 1: Physicochemical Properties of CAS 17175-12-1
| Property | Value | Scientific Implication |
| CAS Number | 17175-12-1 | Unique identifier for procurement and regulatory tracking[2]. |
| Molecular Formula | C15H12O5 | Indicates a highly aromatic, lipophilic structure[2][3]. |
| Molecular Weight | 272.25 g/mol | Used for precise stoichiometric calculations in synthesis[2][3]. |
| Boiling Point | 383.3 ± 25.0 °C (Predicted) | Highlights high thermal stability; will not degrade under standard heating[4]. |
| Density | ~1.2 g/cm³ (Predicted) | Relevant for phase separations during aqueous workup[4]. |
| pKa of LG1 (Conjugate Acid) | ~8.47 (Methyl paraben) | Stronger acid = more stable anion = superior leaving group. |
| pKa of LG2 (Conjugate Acid) | ~9.95 (Phenol) | Weaker acid = less stable anion = secondary leaving group. |
Mechanistic Insights: The Asymmetric Carbonate Advantage
The core utility of CAS 17175-12-1 lies in its chemoselectivity , which is dictated by the thermodynamics of its leaving groups. When an asymmetric carbonate is attacked by a nucleophile (such as a primary amine), a tetrahedral intermediate is formed. The collapse of this intermediate is not random; it strictly follows the path of least resistance, expelling the best leaving group.
-
First Aminolysis (Kinetic Control): The conjugate acid of the 4-(methoxycarbonyl)phenoxide leaving group (methyl 4-hydroxybenzoate) has a pKa of ~8.47. In contrast, phenol has a pKa of ~9.95. Because methyl 4-hydroxybenzoate is more acidic, its corresponding anion is significantly more stable. Thus, at lower temperatures (0°C to Room Temperature), an incoming amine will exclusively displace the 4-(methoxycarbonyl)phenoxide, yielding a stable phenyl carbamate .
-
Second Aminolysis (Thermodynamic Control): To displace the remaining phenoxy group and form an unsymmetrical urea, a second amine is introduced. Because phenoxide is a poorer leaving group, this step requires elevated temperatures (60–80°C) or the addition of a strong base to drive the reaction to completion.
Figure 1: Chemoselective sequential aminolysis pathway of CAS 17175-12-1.
Experimental Protocols: Self-Validating Workflows
As a Senior Application Scientist, I mandate that protocols must not only list steps but also integrate causality and self-validation. The following protocol describes the synthesis of an unsymmetrical urea using CAS 17175-12-1.
Phase 1: Synthesis of the Phenyl Carbamate Intermediate
Causality Check: Dichloromethane (DCM) is selected as the solvent because its aprotic nature prevents competitive solvolysis of the highly active asymmetric carbonate. The temperature is strictly maintained at 0°C initially to suppress any potential double-addition (symmetrical urea formation).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent (eq) of Methyl 4-[(phenoxycarbonyl)oxy]benzoate in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.
-
Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0°C.
-
Amine Addition: Add 1.05 eq of the first primary amine (Amine 1) dropwise over 10 minutes. Follow with 1.2 eq of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to neutralize the liberated phenol derivative.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
-
Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The protocol is self-validating if the parent mass (m/z 273 [M+H]+) has disappeared and the mass of the phenyl carbamate intermediate is dominant.
-
Workup: Wash the organic layer with cold 0.5 M NaOH (aqueous). Causality: The mild base selectively deprotonates and extracts the methyl 4-hydroxybenzoate byproduct (pKa 8.47) into the aqueous phase, leaving the neutral phenyl carbamate in the organic layer. Dry over MgSO4 and concentrate under reduced pressure.
Phase 2: Conversion to Unsymmetrical Urea
Causality Check: The solvent is switched from DCM to N,N-Dimethylformamide (DMF) to safely accommodate the higher temperatures (60–80°C) required to expel the less reactive phenoxide leaving group.
Step-by-Step Methodology:
-
Resuspension: Dissolve the isolated phenyl carbamate intermediate in anhydrous DMF (0.2 M).
-
Second Addition: Add 1.2 eq of the second amine (Amine 2) and 2.0 eq of DIPEA.
-
Thermal Activation: Heat the reaction mixture to 70°C and stir for 4–6 hours.
-
Validation Checkpoint: Perform TLC (Hexanes:Ethyl Acetate 1:1). The consumption of the carbamate spot (UV active) and the appearance of a lower-Rf urea spot validates the completion of the reaction.
-
Purification: Cool the mixture to room temperature and pour it into rapidly stirring ice water to precipitate the unsymmetrical urea. Filter, wash with cold water, and dry under vacuum.
Figure 2: Experimental workflow for unsymmetrical urea synthesis.
Applications in Advanced Drug Development
The precise control afforded by Methyl 4-[(phenoxycarbonyl)oxy]benzoate makes it an invaluable tool in several cutting-edge therapeutic areas:
-
PROTAC Linker Assembly: Proteolysis Targeting Chimeras (PROTACs) require long, flexible linkers connecting a target-binding ligand to an E3 ligase ligand. Unsymmetrical ureas are frequently used as stable, non-cleavable linker motifs. CAS 17175-12-1 allows for the orthogonal, step-wise coupling of the two distinct ligand-linker halves without homodimerization.
-
Prodrug Synthesis: Carbamate prodrugs are widely used to improve the oral bioavailability of amine-containing drugs. By reacting an API (Active Pharmaceutical Ingredient) with the phenyl carbamate intermediate generated from CAS 17175-12-1, researchers can design prodrugs that undergo controlled enzymatic hydrolysis in vivo.
References
-
Molbase. "C15H12O5 - Molecular Formula - MOLBASE." Molbase Chemical Database. Available at:[Link]
Sources
- 1. CAS 17175-12-1: METHYL 4-[(PHENOXYCARBONYL)OXY]BENZOATE [cymitquimica.com]
- 2. Methyl 4- (phenoxycarbonyl)oxy benzoate 17175-12-1 [sigmaaldrich.com]
- 3. C15H12O5_Molecular formula [molbase.com]
- 4. 17175-12-1 CAS MSDS (METHYL 4-[(PHENOXYCARBONYL)OXY]BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
